[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone are not widely documented in publicly available sources. it is typically prepared through organic synthesis methods involving the reaction of appropriate precursors under controlled conditions. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone has several scientific research applications, including:
Chemistry: Used as a reference standard and in the synthesis of other compounds.
Biology: Employed in biochemical assays and studies related to proteomics.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone is not well-documented. like many organic compounds, it likely interacts with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, depending on the context of its use.
Comparison with Similar Compounds
[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone can be compared with other similar compounds, such as:
[(2-Hydroxymethyl-4-nitro)phenyl]phenylmethanone: Similar structure but with a nitro group instead of a cyano group.
[(2-Hydroxymethyl-4-amino)phenyl]phenylmethanone: Similar structure but with an amino group instead of a cyano group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-benzoyl-3-(hydroxymethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-11-6-7-14(13(8-11)10-17)15(18)12-4-2-1-3-5-12/h1-8,17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZCEZABFXPUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C#N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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